1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine
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Overview
Description
1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine is an organic compound characterized by the presence of a cyclopropane ring attached to a methanamine group, with a 3-chloro-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes halogenation to form the corresponding cyclopropyl halide. This intermediate is then subjected to nucleophilic substitution with 3-chloro-2-fluoroaniline to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine
- 1-(3-Chloro-2-fluorophenyl)cyclopropylamine
- 1-(3-Chloro-2-fluorophenyl)cyclopropanone
Uniqueness
1-(3-Chloro-2-fluorophenyl)cyclopropanemethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
[1-(3-chloro-2-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2 |
InChI Key |
MVOLZLTZQFPXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
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